N1-(naphthalen-2-yl)ethane-1,2-diamine
Overview
Description
N1-(naphthalen-2-yl)ethane-1,2-diamine: is an organic compound with the molecular formula C12H14N2 . It is a derivative of ethane-1,2-diamine where one of the hydrogen atoms is replaced by a naphthalen-2-yl group. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 1-naphthylamine with 2-chloroethanamine: This method involves the nucleophilic substitution reaction where 1-naphthylamine reacts with 2-chloroethanamine to form N1-(naphthalen-2-yl)ethane-1,2-diamine.
Reaction of 1-bromonaphthalene with ethane-1,2-diamine: In this method, 1-bromonaphthalene reacts with ethane-1,2-diamine, followed by purification through recrystallization from hydrochloric acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Diazotization: N1-(naphthalen-2-yl)ethane-1,2-diamine undergoes diazotization reactions typical of primary amines.
Coupling Reactions: It readily undergoes diazonium coupling reactions in the presence of nitrite to form azo compounds.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid are commonly used reagents.
Coupling Reactions: Sulfanilamide and nitrous acid are used under cold conditions (0-5°C) to facilitate the reaction.
Major Products:
Scientific Research Applications
Chemistry:
Analytical Reagent: N1-(naphthalen-2-yl)ethane-1,2-diamine is used as a reagent in the Griess test for the quantitative analysis of nitrate and nitrite in water samples.
Biology and Medicine:
Biochemical Analysis: It is used in the spectrophotometric determination of aromatic amines, aminophenols, and sulfonamides in biological samples.
Industry:
Mechanism of Action
The mechanism of action of N1-(naphthalen-2-yl)ethane-1,2-diamine involves its role as a coupling agent in diazonium reactions. The compound reacts with nitrous acid to form a diazonium salt, which then couples with aromatic amines to form azo dyes. This reaction is facilitated by the presence of electron-donating groups on the aromatic ring, which stabilize the intermediate species .
Comparison with Similar Compounds
Ethylenediamine: A simpler analog without the naphthyl group, used as a chelating agent.
N1-(naphthalen-1-yl)ethane-1,2-diamine: An isomer with the naphthyl group attached at a different position on the naphthalene ring.
Uniqueness:
Properties
IUPAC Name |
N'-naphthalen-2-ylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRCJZDLEIZAMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23314-26-3 | |
Record name | N1-(naphthalen-2-yl)ethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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